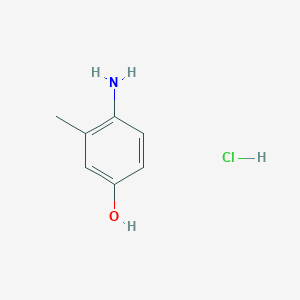

4-Hydroxy-2-methylaniline hydrochloride

CAS No.: 42961-88-6

Cat. No.: VC14363639

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42961-88-6 |

|---|---|

| Molecular Formula | C7H10ClNO |

| Molecular Weight | 159.61 g/mol |

| IUPAC Name | 4-amino-3-methylphenol;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,8H2,1H3;1H |

| Standard InChI Key | SVBTYYPNKULGBX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)O)N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

4-Hydroxy-2-methylaniline hydrochloride belongs to the class of aminophenols, combining an aromatic ring with both amino (-NH) and hydroxyl (-OH) functional groups. The hydrochloride salt enhances its stability and solubility in polar solvents. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 159.613 g/mol | |

| Exact Mass | 159.045 Da | |

| LogP (Partition Coefficient) | 2.666 | |

| HS Code | 2922299090 |

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for reactions requiring both aqueous and organic phases .

Spectral and Thermal Properties

While experimental data on melting and boiling points are unavailable in open literature, its hydrochloride form typically exhibits higher thermal stability compared to the free base. Infrared (IR) and nuclear magnetic resonance (NMR) spectra would show characteristic peaks for the aromatic ring (C=C stretching at ~1600 cm), hydroxyl group (broad O-H stretch at ~3300 cm), and ammonium chloride (N-H vibrations at ~2800 cm) .

Synthesis and Production Methods

Catalytic Reduction of Nitro Precursors

A patented method (JP2012062252A) describes the synthesis of 4-amino-m-cresol via catalytic hydrogenation of 4-nitro-m-cresol. While this process targets the free base, subsequent treatment with hydrochloric acid yields the hydrochloride salt . Key steps include:

-

Nitration: Introduction of a nitro group to m-cresol using nitric acid.

-

Reduction: Catalytic hydrogenation with palladium or platinum catalysts to convert the nitro group to an amine.

-

Salt Formation: Reaction with hydrochloric acid to precipitate the hydrochloride form .

This method achieves yields exceeding 80% under optimized conditions (temperature: 50–80°C, pressure: 1–3 bar) .

Alternative Routes

Alternative syntheses involve:

-

Amination of Halogenated Derivatives: Substitution of halogen atoms (e.g., Cl, Br) on the aromatic ring with ammonia.

-

Hydrolysis of Protected Intermediates: Cleavage of ether or ester protecting groups to reveal the hydroxyl and amine functionalities.

Industrial and Pharmaceutical Applications

Dye and Pigment Manufacturing

The compound’s aromatic amine structure makes it a precursor for azo dyes, which are widely used in textiles and plastics. Coupling with diazonium salts produces dyes with high color fastness and stability .

Pharmaceutical Intermediates

4-Hydroxy-2-methylaniline hydrochloride is a key intermediate in synthesizing:

-

Antitubercular Agents: Derivatives like 2-(quinolin-4-yloxy)acetamides show potent activity against Mycobacterium tuberculosis .

-

Neuroprotective Compounds: Quinoline-based analogs are investigated for Alzheimer’s disease treatment due to their ability to inhibit acetylcholinesterase .

Cosmetic and Hair Dye Formulations

The compound is utilized in oxidative hair dyes, where it reacts with hydrogen peroxide to form colored complexes. Its low toxicity profile at regulated concentrations makes it suitable for topical applications .

Future Research Directions

-

Toxicological Studies: Long-term exposure risks and ecotoxicological impacts remain underexplored.

-

Green Synthesis: Developing solvent-free or biocatalytic routes to reduce environmental footprint.

-

Drug Development: Expanding its role in designing kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume